molecular formula C14H20N4 B1215397 N2,N2-dipropylquinazoline-2,4-diamine

N2,N2-dipropylquinazoline-2,4-diamine

Cat. No.: B1215397
M. Wt: 244.34 g/mol
InChI Key: MEUZETRTXAIIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N2-Dipropylquinazoline-2,4-diamine is an organic compound with the molecular formula C14H20N4 and an average molecular mass of 244.342 g/mol . It belongs to a class of N2,N4-disubstituted quinazoline-2,4-diamines, a scaffold recognized in medicinal chemistry for its diverse biological activities and favorable drug-like properties . The quinazoline-2,4-diamine core is a privileged structure in drug discovery. Extensive research on analogues within this chemical family has demonstrated significant potential for therapeutic development. These compounds have shown promising antibacterial activity , including against challenging multidrug-resistant strains like Staphylococcus aureus . Other derivatives have exhibited potent antileishmanial activity against the intracellular amastigote forms of Leishmania donovani and L. amazonensis , which cause visceral and cutaneous leishmaniasis, respectively . Furthermore, the quinazoline-2,4-diamine structure is a key component in Ziresovir, a fusion protein inhibitor that has reached Phase III clinical trials for the treatment of respiratory syncytial virus (RSV) . The mechanism of action for these compounds can vary, with some series acting as inhibitors of bacterial enzymes or potentially targeting parasitic dihydrofolate reductase (DHFR), while others, like the RSV inhibitor, function by blocking viral entry . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules . Researchers can use this compound to further explore the pharmacological potential of the quinazoline-2,4-diamine scaffold. Handling Statement: For Research Use Only. Not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

2-N,2-N-dipropylquinazoline-2,4-diamine

InChI

InChI=1S/C14H20N4/c1-3-9-18(10-4-2)14-16-12-8-6-5-7-11(12)13(15)17-14/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17)

InChI Key

MEUZETRTXAIIJM-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=NC2=CC=CC=C2C(=N1)N

Canonical SMILES

CCCN(CCC)C1=NC2=CC=CC=C2C(=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Quinazoline-2,4-diamines exhibit diverse biological activities depending on substituents at N2 and N3. Key analogues include:

Compound Name N2 Substituent N4 Substituent Key Biological Activity
N2,N2-Dipropylquinazoline-2,4-diamine Propyl (×2) H Hypothesized antimicrobial
N2-Isopropyl-N4-benzylquinazoline-2,4-diamine Isopropyl Benzyl Antibacterial (MIC: 3.9–15.6 mg/mL vs. S. epidermidis)
N4-(4-CF3-benzyl)-N2-isopropylquinazoline-2,4-diamine Isopropyl 4-CF3-benzyl Potent anti-S. typhimurium (MIC: 15.6 mg/mL)
N2-Benzyl-N4-isopropylquinazoline-2,4-diamine Benzyl Isopropyl Antileishmanial (IC50: <1 µM, low selectivity)
N2-(3-Aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine 3-Aminopropyl (methyl) 6,7-dimethoxy Analytical/Pharmaceutical applications

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logD7.4): N2-Isopropyl-N4-benzyl: logD7.4 ~2.8 .
  • Metabolic Stability :
    • Benzyl-substituted derivatives undergo rapid hepatic oxidation, whereas alkyl substituents (e.g., isopropyl) resist CYP450 metabolism, enhancing half-life .

Toxicity Profile

  • Aromatic substituents (e.g., benzyl) at N4 increase cytotoxicity (e.g., HepG2 CC50: 10–20 µM) .
  • Alkyl substituents (e.g., isopropyl, propyl) reduce off-target effects, with CC50 >50 µM in mammalian cells .

Q & A

Q. What are the optimal synthetic routes for N2,N2-dipropylquinazoline-2,4-diamine, and how do reaction conditions influence yield?

The synthesis of quinazoline-2,4-diamine derivatives typically involves multi-step nucleophilic substitution or condensation reactions. For example:

  • Microwave-assisted one-pot synthesis (e.g., for tetrasubstituted quinazolines) achieves high yields (up to 93%) under controlled temperatures (120–140°C) using polar aprotic solvents like DMF .
  • Stepwise substitution : Chlorinated intermediates (e.g., 6-chloro-pyrimidine derivatives) react with alkylamines (e.g., dipropylamine) under reflux in ethanol or THF. Catalytic bases like K2_2CO3_3 enhance nucleophilicity .

Q. Key Parameters :

ConditionImpact on Yield
Solvent polarityHigher polarity (DMF) improves solubility of intermediates.
TemperatureReflux (~80°C) optimizes substitution kinetics.
CatalystK2_2CO3_3 increases reaction rate by deprotonating amines.

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions on the quinazoline core. For example, aromatic protons resonate at δ 7.2–8.5 ppm, while propyl groups show signals at δ 0.9–1.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C16_{16}H22_{22}N4_4: 270.18 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for studying intermolecular interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the compound’s bioactivity?

  • Alkyl Chain Length : Longer chains (e.g., propyl vs. methyl) enhance lipophilicity, improving membrane permeability but may reduce solubility. For example, dipropyl derivatives show 3-fold higher cellular uptake than dimethyl analogues in p97 inhibitor studies .
  • Substituent Position : Electron-withdrawing groups at C6/C8 (e.g., halogens) increase electrophilicity, favoring interactions with ATP-binding pockets in enzymes like p97 .

Q. Structure-Activity Relationship (SAR) Table :

SubstituentPositionBioactivity (IC50_{50})
DipropylN2,N20.8 µM (p97 inhibition)
DibenzylN2,N41.2 µM (D2 domain selectivity)
ChlorophenylC60.5 µM (enhanced binding)

Q. How can researchers resolve contradictions in domain selectivity data for quinazoline-based inhibitors?

In p97 inhibition studies, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) exhibits 3-fold selectivity for the D2 domain. However, cofactor binding (e.g., p47) induces conformational changes that reduce D2 affinity. To address discrepancies:

  • Use cryo-EM or X-ray crystallography to map inhibitor binding in cofactor-bound vs. apo states .
  • Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics under varying conditions .

Q. What is the molecular mechanism underlying this compound’s interaction with biological targets?

  • Enzyme Inhibition : The compound competitively inhibits ATPase activity in p97 by occupying the D1/D2 ATP-binding pockets, disrupting cofactor recruitment (e.g., p47) and ubiquitin-dependent protein degradation .
  • Cellular Assays : Reduces viability in cancer cell lines (IC50_{50} 0.8–2.5 µM) by inducing ER stress and apoptosis .

Q. What strategies improve solubility and stability for in vitro assays?

  • Solvent Systems : Use DMSO (68 mg/mL) for stock solutions; dilute in PBS or cell culture media (<1% DMSO final) to avoid cytotoxicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility while maintaining activity .

Q. Table 1. Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Reference
Microwave-assisted93>99
Reflux with K2_2CO3_37595

Q. Table 2. Physicochemical Properties

PropertyValue
Molecular Weight270.18 g/mol
LogP (Predicted)3.2 ± 0.3
Solubility (DMSO)68 mg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N2,N2-dipropylquinazoline-2,4-diamine
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N2,N2-dipropylquinazoline-2,4-diamine

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